![molecular formula C11H10N2O4S B5031018 2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B5031018.png)
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide
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Overview
Description
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide, commonly known as HTA, is a thiazolidinedione derivative that has been extensively studied for its potential use in treating various diseases. HTA is a potent antioxidant and anti-inflammatory agent that has shown promising results in various scientific research studies.
Mechanism of Action
HTA exerts its therapeutic effects by activating the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism, as well as inflammation. HTA activates PPARγ, leading to increased insulin sensitivity, decreased inflammation, and decreased oxidative stress.
Biochemical and Physiological Effects:
HTA has been shown to have various biochemical and physiological effects. In vitro studies have shown that HTA can increase glucose uptake and insulin sensitivity in adipocytes and skeletal muscle cells. HTA has also been shown to decrease inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In animal studies, HTA has been shown to improve glucose tolerance, decrease insulin resistance, and decrease oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using HTA in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for various diseases. However, one limitation of using HTA is its potential toxicity. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity.
Future Directions
There are many future directions for the study of HTA. One potential future direction is the development of HTA analogs with improved potency and selectivity. Another future direction is the study of HTA in combination with other therapeutic agents to enhance its therapeutic effects. Finally, the study of HTA in clinical trials is needed to determine its safety and efficacy in humans.
In conclusion, HTA is a thiazolidinedione derivative that has shown promising results in various scientific research studies. HTA has potent antioxidant and anti-inflammatory properties and has been studied for its potential use in treating various diseases. Further studies are needed to determine the optimal dosage and duration of treatment to minimize toxicity and to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of HTA involves the reaction of 4-hydroxybenzaldehyde with thiosemicarbazide to form 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one. The 2-(4-hydroxyphenyl)-1,3-thiazolidin-4-one is then reacted with ethyl chloroacetate to form 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate. Finally, the 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate is hydrolyzed to form HTA.
Scientific Research Applications
HTA has been studied for its potential use in treating various diseases, including diabetes, cancer, and neurodegenerative diseases. HTA has been shown to have potent antioxidant and anti-inflammatory properties, which make it an attractive therapeutic agent for these diseases.
properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-5-yl)-N-(4-hydroxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4S/c14-7-3-1-6(2-4-7)12-9(15)5-8-10(16)13-11(17)18-8/h1-4,8,14H,5H2,(H,12,15)(H,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHPXMKNPTRCHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC2C(=O)NC(=O)S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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